molecular formula C24H25NO5 B14110010 2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110010
M. Wt: 407.5 g/mol
InChI Key: SUHGXWDGLUSJLR-UHFFFAOYSA-N
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Description

2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines chromeno, pyrrole, and phenyl groups

Preparation Methods

The synthesis of 2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrrole ring: This step often involves a condensation reaction with an appropriate amine.

    Functionalization of the phenyl group: This can be done through various substitution reactions to introduce the ethoxy and methoxy groups.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives with different substituents These compounds may have similar structures but differ in their chemical and biological properties

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

2-butyl-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO5/c1-4-6-13-25-21(15-11-12-18(29-5-2)19(14-15)28-3)20-22(26)16-9-7-8-10-17(16)30-23(20)24(25)27/h7-12,14,21H,4-6,13H2,1-3H3

InChI Key

SUHGXWDGLUSJLR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC)OC

Origin of Product

United States

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